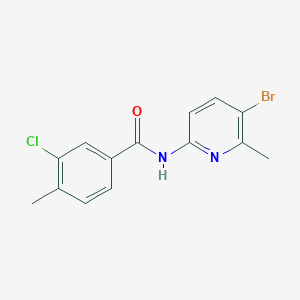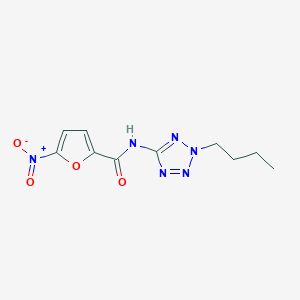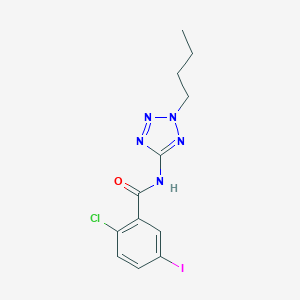
N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide, also known as BRD-7880, is a small molecule inhibitor that has been used in scientific research to study various physiological and biochemical processes. This compound has shown potential as a therapeutic agent for the treatment of several diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide acts as a competitive inhibitor of BRD4, binding to the bromodomain of the protein and preventing it from interacting with acetylated histones. This inhibition leads to a decrease in chromatin remodeling and gene transcription, ultimately leading to cell death in cancer cells. Additionally, N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide has been shown to inhibit the activity of several other proteins and enzymes, including HDACs and kinases, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide has been found to have anti-inflammatory effects, potentially making it useful in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide is its specificity for BRD4, which allows for more targeted inhibition of gene transcription. However, one limitation of this compound is its relatively low yield in synthesis, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide. One potential area of study is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further research is needed to fully understand the mechanisms of action of N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide, as well as its potential therapeutic effects in the treatment of various diseases. Finally, the development of more specific and potent inhibitors of BRD4 may lead to the development of more effective cancer therapies.
Métodos De Síntesis
The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide involves several steps, including the reaction of 5-bromo-6-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 5-bromo-6-methyl-2-pyridineyl chloride. This intermediate is then reacted with 3-chloro-4-methylbenzoyl chloride in the presence of a base to form N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide. The overall yield of this synthesis method is approximately 25%.
Aplicaciones Científicas De Investigación
N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide has been used in scientific research to study the role of several proteins and enzymes in various physiological and biochemical processes. For example, N-(5-bromo-6-methyl-2-pyridinyl)-3-chloro-4-methylbenzamide has been shown to inhibit the activity of the protein BRD4, which is involved in chromatin remodeling and gene transcription. This inhibition has been found to have therapeutic potential in the treatment of cancer, as BRD4 is often overexpressed in cancer cells.
Propiedades
Fórmula molecular |
C14H12BrClN2O |
|---|---|
Peso molecular |
339.61 g/mol |
Nombre IUPAC |
N-(5-bromo-6-methylpyridin-2-yl)-3-chloro-4-methylbenzamide |
InChI |
InChI=1S/C14H12BrClN2O/c1-8-3-4-10(7-12(8)16)14(19)18-13-6-5-11(15)9(2)17-13/h3-7H,1-2H3,(H,17,18,19) |
Clave InChI |
QLESZPQFMVNLSK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=NC(=C(C=C2)Br)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)


![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)
![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)



![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B251172.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-furamide](/img/structure/B251174.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenylacetamide](/img/structure/B251175.png)
![5-(4-bromophenyl)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B251176.png)